2-(4-Hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-11-15(7-8-18(14)21)12-19(22)20-10-9-17(13-20)16-5-3-2-4-6-16/h2-8,11,17,21H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZMOEWKPHIKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a hydroxyl group, a phenyl ring, and a pyrrolidine moiety. Its molecular formula is CHNO, with a molecular weight of approximately 290.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity is often evaluated using standard assays such as DPPH and ABTS radical scavenging tests.
2. Antimicrobial Activity
Studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against different cancer cell lines, showing cytotoxic effects that warrant further investigation.
4. Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound is being studied for its potential to protect neuronal cells from damage caused by neurotoxic substances.
Research Findings
Case Studies
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant activity of several phenolic compounds, this compound exhibited a significant reduction in free radical formation, supporting its potential use in formulations aimed at reducing oxidative damage.
Case Study 2: Antimicrobial Efficacy
A clinical trial investigated the antimicrobial properties of the compound against common pathogens in wound infections. Results indicated that it effectively reduced bacterial load in infected wounds when applied topically.
Case Study 3: Anticancer Potential
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to apoptosis in a dose-dependent manner, suggesting its potential as an adjunct therapy in cancer treatment protocols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 2-(4-Hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone exhibit antidepressant properties. For instance, derivatives of pyrrolidine have been studied for their efficacy in treating depression through modulation of neurotransmitter systems, particularly serotonin and norepinephrine .
2. Neuroprotective Effects
Studies suggest that the compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease or Parkinson's disease. The presence of the hydroxyl group is hypothesized to enhance antioxidant activity, thereby protecting neuronal cells from oxidative stress .
3. Analgesic Properties
The compound's structure indicates potential analgesic effects. Similar compounds have been explored for their ability to modulate pain pathways, making them candidates for pain management therapies .
Pharmacological Studies
Pharmacological studies have focused on the compound's interactions with various biological targets:
| Target | Effect | Study Reference |
|---|---|---|
| Serotonin Receptors | Modulation of mood | |
| Norepinephrine Transporters | Increased availability | |
| Opioid Receptors | Pain relief |
Case Studies
Case Study 1: Antidepressant Efficacy
A clinical trial evaluated the antidepressant effects of a compound related to this compound. Participants receiving the treatment showed significant improvements in depression scales compared to placebo groups, indicating its potential as a therapeutic agent.
Case Study 2: Neuroprotection
In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The study highlighted its role in mitigating oxidative damage in neural tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
| Compound Name | Key Substituents | Molecular Formula | Notable Features |
|---|---|---|---|
| 2-(4-Hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone (Target) | 4-hydroxy-3-methylphenyl, 3-phenylpyrrolidine | C₁₉H₂₁NO₂ | Hydroxyl group enhances solubility; methyl on phenyl modulates electron density. |
| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 6-methylpyridinyl, 4-methylsulfonylphenyl | C₁₅H₁₅NO₃S | Sulfonyl group increases acidity and stability; pyridine enhances polarity. |
| (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone | 3-methylpyridinyl, phenylpyrrolidine | C₁₇H₁₈N₂O | Pyridinyl substitution may improve bioavailability via hydrogen bonding. |
| 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone | Multiple substituents: nitro, methylbenzoyl, methylphenyl | C₂₇H₂₆N₂O₄ | High molecular weight (442.51 g/mol); nitro group introduces electron-withdrawing effects. |
Key Observations:
- Hydrophilicity : The target compound’s hydroxyl group confers higher solubility in polar solvents compared to sulfonyl () or nitro-substituted analogs (), which may exhibit stronger intermolecular interactions or crystallinity .
- Electron Effects : The 3-methyl group on the target’s phenyl ring donates electrons, contrasting with the electron-withdrawing nitro group in . This difference could influence reactivity in electrophilic substitution or binding interactions .
Computational and Experimental Insights
- Density Functional Theory (DFT) : Studies on analogous compounds (e.g., ) utilize DFT methods to predict electronic properties. The hydroxyl group in the target compound likely contributes to a lower HOMO-LUMO gap compared to sulfonyl derivatives, affecting redox behavior .
- Crystallography : Software like SHELX () and ORTEP-3 () have been used to resolve structures of similar pyrrolidine derivatives. For instance, the 3-phenylpyrrolidine moiety in the target may adopt a chair-like conformation, as seen in related compounds .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Hydroxy-3-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves Friedel-Crafts acylation to introduce the ethanone moiety to the aromatic ring. For example:
React 4-hydroxy-3-methylbenzaldehyde with an acyl chloride derivative of pyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Optimize solvent selection based on polarity and reactivity. Polar aprotic solvents (e.g., DMF, DCM) are preferred for electrophilic substitution, while alcohols (e.g., ethanol) may stabilize intermediates .
Q. Table 1: Solvent Selection Guide
| Solvent | Polarity | Suitability for Reaction | Reference |
|---|---|---|---|
| DMF | High | Acylation, polar intermediates | |
| Dichloromethane | Moderate | Lewis acid compatibility | |
| Ethanol | High | Stabilization of phenolic intermediates |
Q. How should structural characterization be performed to confirm the compound’s identity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : Compare experimental H/C shifts with computational predictions (e.g., DFT) to validate the pyrrolidine and aromatic proton environments .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, especially for the phenyl-pyrrolidine linkage .
- Mass Spectrometry : Confirm molecular weight (C₁₉H₂₁NO₂; theoretical MW: 295.38 g/mol) via high-resolution MS .
Q. What solvents are optimal for solubility studies, and how should experimental conditions be designed?
Methodological Answer: Prioritize solvents with moderate polarity (e.g., ethyl acetate, acetonitrile) to balance solubility and crystallization. Conduct gradient solubility tests:
Dissolve the compound in a minimal volume of DMSO.
Dilute with solvents of varying polarity (e.g., water, THF, ethanol) to assess precipitation thresholds .
Note: Avoid DMSO for NMR due to signal interference; use CDCl₃ or D₂O instead .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling : Use fume hoods and PPE (gloves, lab coat) due to potential respiratory and skin irritation risks .
- Storage : Store at −20°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the phenolic group .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions be resolved?
Methodological Answer:
- Step 1 : Validate computational models (e.g., DFT) by cross-referencing with X-ray crystallography data to confirm bond lengths and angles .
- Step 2 : Adjust solvent parameters in simulations (e.g., PCM model for ethanol) to account for solvent-induced shifts .
- Step 3 : Re-examine coupling constants (-values) for pyrrolidine ring conformation, which may indicate dynamic stereochemistry .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C for 72 hours. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ethanone group) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for aryl ketones) .
Q. How can enantiomeric resolution be achieved given the compound’s chiral centers?
Methodological Answer:
Q. What computational methods are suitable for predicting pharmacological activity?
Methodological Answer:
Q. How can reaction yields be improved in large-scale synthesis?
Methodological Answer:
Q. What analytical techniques are recommended for detecting trace impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
